rac Clomiphene-d5 Citrate

Description

Role of Stable Isotope Labeling in Advanced Analytical Chemistry

Stable isotope labeling is a transformative technique that involves substituting specific atoms in a molecule with their isotopically enriched counterparts. adesisinc.com This method has become indispensable for enhancing the precision and accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comnih.gov By introducing a known mass shift, stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as exceptional internal standards for quantitative analysis. symeres.commusechem.com

Principles of Deuterium Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through various synthetic strategies. scispace.com One common approach is a multi-step synthesis that starts with commercially available labeled precursors. scispace.com Another method involves direct hydrogen isotope exchange (HIE), where hydrogen atoms in an existing molecule are swapped for deuterium. scispace.com This "late-stage" deuteration is particularly valuable for complex molecules. scispace.com

Several techniques facilitate deuterium incorporation, including:

Catalytic Exchange: Transition-metal catalysts, such as those based on iridium, are often used to facilitate the exchange of hydrogen for deuterium, frequently from deuterium gas (D₂) or heavy water (D₂O). acs.org

Base-Mediated Deuteration: A cost-effective strategy utilizes a base to promote the incorporation of deuterium from a deuterated solvent, such as DMSO-d₆. acs.org

Photochemical Methods: Visible light-induced deuteration offers a mild and sustainable approach for introducing deuterium into organic molecules, including complex drug structures. rsc.org

Electrochemical Methods: Electrocatalytic dehalogenation using heavy water as the deuterium source provides an environmentally friendly way to synthesize deuterated compounds. xmu.edu.cn

The choice of method depends on the target molecule's structure, the desired labeling position, and the required efficiency of deuterium incorporation. scispace.com

Significance of rac-Clomiphene-d5 Citrate (B86180) as a Research Standard

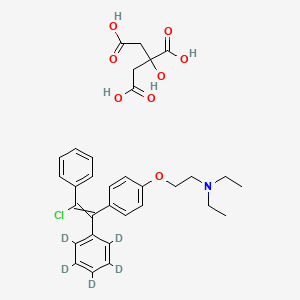

rac-Clomiphene-d5 Citrate is the deuterated form of Clomiphene Citrate, a well-known selective estrogen receptor modulator (SERM). scbt.commedchemexpress.com The "rac" prefix indicates that it is a racemic mixture, containing both isomers of the clomiphene molecule. The "-d5" signifies that five hydrogen atoms in one of the phenyl rings have been replaced by deuterium atoms. nih.gov

The primary significance of rac-Clomiphene-d5 Citrate lies in its use as an internal standard in analytical and research settings. cphi-online.com When quantifying clomiphene and its metabolites in biological samples, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), rac-Clomiphene-d5 Citrate is added to the sample. oup.comnih.gov Because it is chemically identical to the non-deuterated clomiphene but has a higher mass, it can be distinguished by the mass spectrometer. scispace.com This allows for precise quantification by correcting for any variations that may occur during sample processing and analysis. musechem.com

The deuteration enhances its stability and can alter its metabolic pathways, making it a valuable tool for studying the pharmacokinetics of clomiphene. scbt.com By using this deuterated standard, researchers can gain a more accurate understanding of how the drug is absorbed, distributed, metabolized, and excreted in the body. symeres.comresearchgate.net

Chemical and Physical Properties of rac-Clomiphene-d5 Citrate

The physical and chemical properties of rac-Clomiphene-d5 Citrate are crucial for its application as a research standard.

| Property | Value |

| Molecular Formula | C₃₂H₃₁D₅ClNO₈ |

| Molecular Weight | 603.11 g/mol |

| Appearance | Off-white solid |

| Melting Point | 107-109 °C |

| CAS Number | 1217200-17-3 |

Table compiled from data in search results. lgcstandards.comsimsonpharma.com

Research Applications of rac-Clomiphene-d5 Citrate

The primary application of rac-Clomiphene-d5 Citrate is as an internal standard in various research studies, particularly those involving the quantification of clomiphene and its metabolites.

Mass Spectrometry and Chromatographic Studies

In mass spectrometry-based bioanalysis, internal standards are essential for accurate quantification. rac-Clomiphene-d5 Citrate is ideally suited for this role in studies of clomiphene. Its five deuterium atoms provide a sufficient mass shift from the unlabeled compound, preventing spectral overlap while maintaining nearly identical chromatographic behavior. scispace.comnih.gov

Research has shown that deuterated standards, including those for clomiphene metabolites, are crucial for developing sensitive and specific analytical methods using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). oup.comnih.gov These methods are used to separate and quantify the different isomers and metabolites of clomiphene in biological matrices. nih.gov The separation of clomiphene's geometric isomers, (E)- and (Z)-clomiphene, is important as they can have different biological activities and metabolic fates. oup.comnih.gov While gas chromatography (GC) can be used for enantiomeric separation, often with chiral stationary phases, LC-MS/MS is more commonly employed for the analysis of clomiphene and its metabolites in clinical and research settings. researchgate.netsci-hub.se

Pharmacokinetic Research

Pharmacokinetic studies investigate how a drug moves through the body. The use of deuterated standards like rac-Clomiphene-d5 Citrate is critical for obtaining reliable pharmacokinetic data. symeres.com By serving as an internal standard, it allows for the precise measurement of clomiphene and its metabolites in plasma samples taken over time. oup.comresearchgate.net

Studies have utilized deuterated analogues to investigate the metabolism of clomiphene, identifying various metabolites and the cytochrome P450 (CYP) enzymes involved in their formation. oup.comresearchgate.netoup.com For instance, research has demonstrated that the metabolism of clomiphene is stereoselective and that the enzyme CYP2D6 plays a significant role in the bioactivation of the (E)-isomer of clomiphene. researchgate.netoup.com These detailed pharmacokinetic profiles, made possible by the use of deuterated standards, are essential for understanding the variability in patient response to clomiphene. oup.com

Synthesis of rac-Clomiphene-d5 Citrate

The synthesis of rac-Clomiphene-d5 Citrate involves the preparation of the deuterated clomiphene base followed by its conversion to the citrate salt. The introduction of the five deuterium atoms is typically achieved by using a deuterated starting material, such as a deuterated phenyl ring, in the synthetic pathway. oup.com

A general synthetic route for clomiphene involves the McMurry reaction or a multi-step process starting from appropriate precursors. oup.comchemicalbook.com For the deuterated analog, one of the phenyl precursors would be pentadeuterated. The final step in the synthesis is the reaction of the racemic clomiphene base with citric acid in a suitable solvent, such as acetone, to precipitate rac-Clomiphene-d5 Citrate. chemicalbook.comgoogle.com

Properties

Molecular Formula |

C32H36ClNO8 |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

2-[4-[2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i5D,7D,8D,11D,12D; |

InChI Key |

PYTMYKVIJXPNBD-GUEAAESYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Characterization of Rac Clomiphene D5 Citrate

Routes for Deuterium (B1214612) Incorporation into Clomiphene Analogues

The introduction of deuterium into a molecule can be achieved through various synthetic methods, including hydrogen isotope exchange (HIE) reactions or by using deuterated precursors in a multi-step synthesis. nih.govnih.gov For complex molecules like clomiphene, late-stage C-H activation is a common strategy, often employing transition metal catalysts. princeton.eduthieme-connect.de These methods aim to replace specific hydrogen atoms with deuterium, a process that can be catalyzed by acids, bases, or metals like palladium and platinum. thieme-connect.descielo.org.mx

Positional Specificity of Deuterium Labeling

Achieving positional specificity—the precise placement of deuterium atoms—is a critical aspect of synthesizing labeled compounds. d-nb.info The IUPAC name for one variant of rac Clomiphene-d5 Citrate (B86180) is 2-[4-[2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid, which indicates that the five deuterium atoms are specifically located on one of the phenyl rings. nih.gov

Different synthetic approaches can target various positions on the clomiphene molecule. For instance, a method utilizing a Lewis acidic B(C₆F₅)₃ catalyst and acetone-d₆ as the deuterium source has been shown to achieve deuteration at the β-amino C-H bonds. nih.gov In a study applying this method to clomiphene, 90% of the C2'–H bonds of the N-ethyl groups were converted to C2'–D bonds. nih.gov This demonstrates that specific catalytic systems can be employed to direct deuterium incorporation to desired locations, such as the N-alkyl groups, separate from the aromatic rings. nih.govresearchgate.net The choice of catalyst and deuterium source is therefore paramount in controlling the regiospecificity of the labeling. thieme-connect.de

Challenges in Maintaining Isotopic Purity

A significant challenge in the synthesis of deuterated compounds is maintaining high isotopic purity. d-nb.infomusechem.com This involves ensuring a high percentage of the target molecules are correctly labeled with the desired number of deuterium atoms at the specific locations, with minimal isotopic impurities from under-, over-, or mis-deuteration. d-nb.info

Several factors can complicate this process:

Isotopic Enrichment Erosion: During the reaction, the isotopic enrichment of the deuterium source can become diluted, leading to lower-than-expected incorporation levels. nih.gov

Back-Exchange: Protons from solvents or reagents can exchange with the newly incorporated deuterium atoms, reducing the final isotopic purity.

Metabolic Switching: In the context of drug development, deuterium modification at a known metabolic site might cause the body's metabolic enzymes to target a different, previously unaffected part of the molecule. musechem.com While not a synthetic challenge per se, it is a consideration in the design of deuterated standards.

Synthetic Complexity: Introducing a fixed number of deuterium atoms at specific positions can be synthetically challenging and may require multi-step processes or highly specialized catalysts to achieve the desired purity and yield. musechem.comdigitellinc.com

Analytical Methodologies for Isotopic Purity Assessment

To confirm the success of a deuteration strategy, rigorous analytical testing is required to verify both the abundance and the location of the incorporated deuterium atoms. digitellinc.com

Advanced Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is a primary tool for determining isotopic abundance. It separates ions based on their mass-to-charge (m/z) ratio. libretexts.org Since deuterium is heavier than hydrogen, a deuterated molecule will have a higher mass than its unlabeled counterpart. scielo.org.mx For rac Clomiphene-d5 Citrate, the molecular ion peak in the mass spectrum will appear at a higher m/z value compared to unlabeled clomiphene.

High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, allowing for the confirmation of the number of deuterium atoms incorporated. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used for the quantification of clomiphene and its metabolites, and the same principles are applied to analyze its deuterated analogs. nih.govnih.gov By comparing the relative intensities of the mass peaks for the labeled and unlabeled species, the isotopic abundance can be accurately calculated. orgchemboulder.comsisweb.com

| Technique | Measurement | Description |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic Abundance | Separates ions by mass-to-charge ratio, allowing differentiation between deuterated (heavier) and non-deuterated compounds. The relative peak intensities indicate abundance. |

| Nuclear Magnetic Resonance (NMR) | Deuterium Location | 1H NMR detects the absence of proton signals at specific sites, confirming deuterium substitution. 2H NMR can directly detect the presence of deuterium. nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Location

While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact location of the deuterium atoms within the molecule. nih.gov

In ¹H NMR (proton NMR), the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. nih.gov By comparing the ¹H NMR spectrum of the deuterated compound with that of the unlabeled standard, chemists can pinpoint the sites of deuteration. The level of deuterium incorporation at a specific site can be quantified by measuring the reduction in the integration of the corresponding proton signal. nih.gov

Furthermore, ²H NMR (deuterium NMR) can be used to directly observe the signals from the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment. nih.gov The combination of ¹H and ²H NMR provides a comprehensive picture of the success and specificity of the labeling reaction.

Racemic Nature and Isomeric Composition Analysis

Clomiphene citrate is not a single chemical entity but a non-racemic mixture of two geometric isomers (diastereomers): zuclomiphene (B94539) (the (Z)-isomer) and enclomiphene (B195052) (the (E)-isomer). researchgate.netwikipedia.orgfda.gov These isomers have different chemical structures and biological properties. researchgate.netoup.com

Commercial preparations of clomiphene citrate typically contain a higher proportion of the enclomiphene isomer. wikipedia.orgwalterbushnell.com The ratio is often cited as approximately 38% zuclomiphene and 62% enclomiphene. oup.comnih.gov The United States Pharmacopeia specifies that clomiphene preparations must contain between 30% and 50% of the zuclomiphene isomer. wikipedia.orgfda.gov As a labeled analog, this compound is also synthesized and handled as a mixture of these two deuterated isomers.

The separation and quantification of the zuclomiphene and enclomiphene isomers are routinely performed using High-Performance Liquid Chromatography (HPLC). google.comrjptonline.org An HPLC method can resolve the two isomers, allowing for the determination of their relative proportions in a given sample. This analysis is crucial for quality control and for understanding the properties of the isomeric mixture.

| Isomer | Chemical Designation | Typical Abundance in Commercial Preparations |

|---|---|---|

| Zuclomiphene | (Z)-isomer (cis) | 30% - 50% wikipedia.orgfda.gov |

| Enclomiphene | (E)-isomer (trans) | ~62% oup.comwalterbushnell.com |

Analytical Separation of cis- and trans-Clomiphene-d5 Isomers

The separation of the geometric isomers, (Z)-Clomiphene-d5 and (E)-Clomiphene-d5, is essential for their individual characterization and quantification. Due to differences in their three-dimensional structure, these isomers exhibit different physical properties that can be exploited for analytical separation. nih.gov Several chromatographic and electrophoretic techniques have been successfully employed for the separation of clomiphene isomers, and these methods are directly applicable to their deuterated analogues.

High-Performance Liquid Chromatography (HPLC) is the most common method for separating clomiphene isomers. veeprho.com Reversed-phase chromatography, utilizing columns like C18 or C4, is particularly effective. capes.gov.brnih.gov The separation is achieved by optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). googleapis.comnih.gov The use of mobile phase additives, such as methenamine (B1676377) or triethylamine, can improve peak shape and resolution. googleapis.comnih.gov

Table 1: Example HPLC Conditions for Clomiphene Isomer Separation

| Parameter | Condition | Source |

| Column | Phenomenex Jupiter-C4, 250 x 4.6 mm, 5 µm | googleapis.com |

| Mobile Phase | 54.85% Methanol, 44.85% Water, 0.3% triethylamine, pH 2.5 with phosphoric acid | googleapis.com |

| Flow Rate | 1.0 mL/min | googleapis.com |

| Detection | UV at 234 nm and 292 nm | googleapis.com |

| Column | ZORBAX Eclipse plus C18, 1.8 µm | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Other successful separation strategies include batch high-pressure chromatography and moving bed chromatography. googleapis.comgoogle.com Furthermore, Capillary Electrophoresis (CE) has demonstrated high-resolution separation of clomiphene isomers, achieving a resolution greater than 18. nih.gov This technique utilizes cyclodextrin (B1172386) derivatives as buffer additives to enhance the separation between the cis (Z) and trans (E) forms based on differential inclusion complex formation. nih.gov

Quantitative Determination of Isomeric Ratios

Once the (Z)- and (E)-isomers of Clomiphene-d5 are chromatographically separated, their respective quantities can be determined to establish the isomeric ratio. This is critical as commercial clomiphene preparations contain a specific mixture of isomers, typically with 30-50% of the (Z)-isomer (zuclomiphene). sanofi.us

The quantitative analysis is most often performed using the same HPLC system employed for separation. When coupled with a UV detector, the area under each isomer's peak in the chromatogram is proportional to its concentration. googleapis.com By running a standard of known concentration, a calibration curve can be generated to accurately quantify each isomer in an unknown sample.

For higher sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govoup.com In this technique, after the isomers are separated by the HPLC, they are ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. nih.gov The mass spectrometer can be set to monitor specific mass-to-charge (m/z) transitions for each isomer, a mode known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov

The use of a stable isotope-labeled internal standard, such as rac-Clomiphene-d5 Citrate itself, is standard practice in the quantification of non-deuterated clomiphene and its metabolites in biological matrices like plasma or urine. oup.comoup.comoup.com In a typical assay, a known amount of the deuterated standard is added to the sample. oup.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which corrects for variations in sample preparation and instrument response. oup.com

Research has established validated methods for quantifying clomiphene isomers in plasma with high precision. nih.gov These methods demonstrate the ability to achieve low limits of quantification, making them suitable for detailed pharmacokinetic studies.

Table 2: Example Quantitative Parameters for Clomiphene Isomer Analysis by LC-MS/MS

| Parameter | Analyte | Value | Source |

| Lower Limit of Quantification | (E)-N-desethylclomiphene | 0.3 ng/mL | nih.gov |

| Lower Limit of Quantification | Clomiphene-N-oxides | 0.06 ng/mL | nih.gov |

| Calibration Curve Range | Clomiphene Isomers | 1 - 200 nM | researchgate.net |

| Calibration Curve Range | Hydroxylated Metabolites | 0.25 - 50 nM | researchgate.net |

| Limit of Detection (in plasma) | Clomiphene Citrate | 0.02 µg/mL | researchgate.net |

| Limit of Quantification (in plasma) | Clomiphene Citrate | 0.06 µg/mL | researchgate.net |

Utilization of Rac Clomiphene D5 Citrate in Advanced Analytical Methodologies

Role as an Internal Standard in Quantitative Mass Spectrometry

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. A stable isotope-labeled internal standard, such as rac Clomiphene-d5 Citrate (B86180), is considered the gold standard for quantitative mass spectrometry assays due to its ability to mimic the analyte of interest throughout the analytical process. nih.govresearchgate.net

Biological matrices like plasma, serum, and urine are inherently complex, containing numerous endogenous components that can interfere with the analysis. scispace.com This interference, known as the matrix effect, can cause ion suppression or enhancement during the electrospray ionization (ESI) process in mass spectrometry, leading to inaccurate quantification of the target analyte.

Rac Clomiphene-d5 Citrate is chemically and structurally almost identical to unlabeled clomiphene, causing it to have the same retention time during chromatographic separation and to be affected by the same matrix interferences during ionization. oup.com By measuring the ratio of the analyte's signal to the internal standard's signal, any signal suppression or enhancement that affects both compounds is effectively canceled out. This ensures that the calculated concentration of the analyte remains accurate despite the variability introduced by the biological matrix. ich.org

The primary goal of a bioanalytical method is to be both reproducible and reliable. scispace.com this compound plays a critical role in achieving this by correcting for procedural variations that can occur during sample preparation and analysis. These variations can include inconsistencies in sample extraction, reconstitution volume, and instrument response fluctuations. oup.com

Since the internal standard is added at the beginning of the sample preparation process, any loss of analyte during steps like protein precipitation or liquid-liquid extraction is mirrored by a proportional loss of the internal standard. researchgate.netoup.com Therefore, the ratio of the analyte to the internal standard remains constant. This normalization process significantly improves the precision (reproducibility) and accuracy of the assay, ensuring that the results are consistent across different samples and analytical runs. nih.gov For a method to be considered reproducible, the mean value of accuracy measurements should typically be within 15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than 20%. impactfactor.org

Bioanalytical method validation is a process that provides documented evidence that a specific analytical method is suitable for its intended purpose. scispace.comimpactfactor.org this compound is used throughout the method development and validation process to establish key performance characteristics of the assay in accordance with regulatory guidelines, such as those from the ICH. gerpac.eurjptonline.org

During validation, the internal standard is essential for assessing the following parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a specific range. nih.govijsdr.org

Accuracy and Precision: Determining how close the measured values are to the true value and how close multiple measurements are to each other. impactfactor.orgjapsonline.com

Selectivity: Ensuring the method can differentiate and quantify the analyte in the presence of other components in the sample. ich.org

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions. impactfactor.org

The table below summarizes typical validation parameters and acceptance criteria for bioanalytical methods using an internal standard.

| Validation Parameter | Common Acceptance Criteria |

| Linearity | Correlation coefficient (R²) > 0.99 nih.gov |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) impactfactor.org |

| Precision (RSD/CV) | Within ±15% (±20% at LLOQ) impactfactor.orgjapsonline.com |

| Analyte Stability | Concentration within ±15% of initial concentration impactfactor.org |

| Internal Standard Response | Response in blank samples should not be more than 5% of the IS response in the LLOQ sample ich.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of drugs and their metabolites. nih.gov The development of a robust LC-MS/MS method for clomiphene relies on the careful optimization of both the chromatographic separation and the mass spectrometric detection, where this compound is a key component.

Effective chromatographic separation is crucial to resolve clomiphene and its metabolites from each other and from endogenous matrix components, thereby minimizing interference. researchgate.net Research studies have outlined various successful chromatographic conditions.

Commonly used columns are reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.govresearchgate.netjapsonline.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing an additive like formic acid to improve peak shape and ionization efficiency. nih.govdshs-koeln.de Separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (mobile phase composition changes over time), with gradient elution often being necessary for separating multiple metabolites with different polarities. nih.govdshs-koeln.de

The table below presents examples of chromatographic conditions used in the analysis of clomiphene.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | ZORBAX Eclipse plus C18 (1.8 µm) nih.gov | YMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm) japsonline.com | Xterra C18 (5µm, 2.1x125 mm) dshs-koeln.de |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov | Isocratic: methanol (B129727), acetonitrile, and 0.1% formic acid (70:15:15 v/v/v) japsonline.com | Gradient of acetonitrile/0.1% formic acid (95:5) and acetonitrile/0.1% formic acid (5:95) dshs-koeln.de |

| Flow Rate | Not Specified | 0.70 ml/minute japsonline.com | 300 µL/minute dshs-koeln.de |

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. For clomiphene analysis, electrospray ionization (ESI) in the positive ion mode is typically employed. japsonline.comjapsonline.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte or standard) is selected and fragmented, and a resulting characteristic product ion is monitored. japsonline.com This process ensures that only the compound of interest is detected.

For clomiphene, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 406.2. japsonline.comjapsonline.com For the internal standard, this compound, the precursor ion is shifted to approximately m/z 411.2 due to the five deuterium (B1214612) atoms. Upon fragmentation, a common and abundant product ion, such as m/z 100.1, is often monitored for both the analyte and the internal standard. japsonline.com

The table below details typical mass spectrometric parameters for the detection of clomiphene.

| Parameter | Setting for Clomiphene | Setting for Internal Standard (example) | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | japsonline.comjapsonline.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | japsonline.com |

| Precursor Ion (Q1) | m/z 406.18 | m/z 530.70 (Nilotinib) | japsonline.comjapsonline.com |

| Product Ion (Q3) | m/z 100.11 | m/z 289.50 (Nilotinib) | japsonline.comjapsonline.com |

Mass Spectrometric Parameters for Detection and Quantification

Electrospray Ionization (ESI) Conditions

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) and mass spectrometry (MS) for the analysis of polar molecules like clomiphene. In positive ESI mode, clomiphene readily forms a protonated molecule [M+H]⁺. The optimization of ESI parameters is critical for achieving maximum sensitivity and stable ion generation.

For the analysis of clomiphene, typical ESI conditions involve a positive ionization mode. A study developing an LC-MS/MS method for clomiphene in plasma utilized a triple quadrupole mass detector with ESI in the positive ionizing mode. japsonline.com The source and desolvation temperatures are generally maintained around 100°C and 400°C, respectively. dshs-koeln.de The capillary voltage is typically set to 3 kV, and the cone voltage to 60 V. dshs-koeln.de Nitrogen is commonly used as both the nebulizing and desolvation gas, with flow rates around 50 L/h and 650 L/h, respectively. dshs-koeln.de

Table 1: Typical ESI Conditions for Clomiphene Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Capillary Voltage | 3 kV |

| Cone Voltage | 60 V |

| Source Temperature | 100°C |

| Desolvation Temperature | 400°C |

| Nebulizer Gas | Nitrogen (~50 L/h) |

| Desolvation Gas | Nitrogen (~650 L/h) |

These conditions facilitate the efficient generation of the precursor ion for subsequent fragmentation analysis.

Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for quantification. In an MRM experiment, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response.

For unlabeled clomiphene, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 406.2. wichita.edujapsonline.com Upon collision-induced dissociation (CID), this precursor ion fragments to produce several product ions. A commonly monitored and intense transition for clomiphene is from the precursor ion m/z 406.18 to the product ion m/z 100.11. japsonline.comjapsonline.com This product ion corresponds to the diethylaminoethyl side chain. dshs-koeln.dewichita.edu

For this compound, the precursor ion will have an m/z of approximately 411.2, reflecting the addition of five deuterium atoms. The fragmentation pattern will be similar to the unlabeled compound, but the masses of fragments containing the deuterated phenyl ring will be shifted by 5 Da. The product ion corresponding to the diethylaminoethyl side chain, however, would remain at m/z 100.11 as this part of the molecule is not deuterated.

Table 2: Exemplary MRM Transitions for Clomiphene and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clomiphene | 406.2 | 100.1 |

| rac Clomiphene-d5 | 411.2 | 100.1 |

| rac Clomiphene-d5 | 411.2 | Fragment with d5-phenyl |

The selection of unique precursor-product ion transitions for both the analyte and the deuterated internal standard allows for their simultaneous and unambiguous detection and quantification.

Fragmentation Pathway Analysis of Deuterated Clomiphene and its Isomers

The study of fragmentation pathways is crucial for the structural elucidation of molecules and their metabolites. The use of deuterated analogs like this compound provides valuable insights into these fragmentation mechanisms.

Deuterium labeling is a powerful technique in mass spectrometry to understand fragmentation mechanisms. nih.govscielo.br The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, potentially altering the fragmentation pathway or the relative abundance of certain fragment ions. nih.gov When a molecule is labeled with deuterium at a specific site, any fragment ion containing that site will exhibit a mass shift corresponding to the number of deuterium atoms. This allows for the precise localization of different parts of the molecule within the fragment ions. For this compound, the five deuterium atoms are located on one of the phenyl rings. nih.gov Therefore, any fragmentation that retains this specific phenyl ring will result in a product ion with a mass 5 Da higher than the corresponding fragment from unlabeled clomiphene. The fragmentation of clomiphene often involves the loss of the terminal amine. wichita.edu

The fragmentation of clomiphene produces several diagnostic ions that are useful for its identification and the characterization of its isomers and metabolites. The most prominent fragmentation involves the cleavage of the C-O bond of the ether linkage and subsequent cleavage of the diethylaminoethyl side chain. dshs-koeln.dewichita.edu

The product ion at m/z 100.1 is characteristic of the diethylaminoethyl group and is often the base peak in the MS/MS spectrum of clomiphene. dshs-koeln.dejapsonline.com Other fragment ions can arise from cleavages within the triphenylethylene (B188826) core. The presence of the d5-labeled phenyl group in this compound helps to distinguish between fragments originating from the different phenyl rings. For instance, a fragment containing the deuterated phenyl ring would appear at a mass 5 Da higher than a fragment containing one of the unlabeled phenyl rings. This is particularly useful in distinguishing isomers and identifying sites of metabolic modification. researchgate.netresearchgate.net

Application in Impurity Profiling and Degradation Product Analysis

The quality and safety of pharmaceutical products are ensured by carefully controlling the levels of impurities and degradation products. daicelpharmastandards.com Labeled internal standards are instrumental in these analyses.

This compound is an ideal internal standard for the quantitative analysis of clomiphene impurities and degradation products using LC-MS. daicelpharmastandards.com By adding a known amount of the deuterated standard to the sample, any variations during sample preparation and analysis that might affect the analyte concentration can be corrected for. This ensures a more accurate determination of the levels of known and unknown impurities.

Common impurities of clomiphene include geometric isomers (zuclomiphene and enclomiphene), related compounds from synthesis, and degradation products formed during storage. daicelpharmastandards.comsynzeal.com For example, Clomiphene Related Compound A is a known impurity. synzeal.comimpactfactor.org The use of a deuterated internal standard allows for the development of validated analytical methods to quantify these impurities with high precision and accuracy, ensuring that they remain within acceptable limits as defined by regulatory bodies. impactfactor.org

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products, which may form during the manufacturing process, storage, or handling of the drug product. The use of a deuterated internal standard, such as this compound, is a sophisticated approach in the development of these methods, particularly when coupled with mass spectrometry (MS) detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for developing stability-indicating methods for clomiphene citrate. nih.govwisdomlib.orggerpac.eu These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. wisdomlib.org Key validation parameters include specificity, linearity, precision, accuracy, and robustness.

In a typical stability-indicating HPLC method for clomiphene citrate, a C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid). nih.govwisdomlib.org Detection is commonly performed using a UV detector. gerpac.eu

The incorporation of this compound as an internal standard in such methods, especially when using LC-MS, offers several advantages. Since this compound has a slightly higher molecular weight than the unlabeled compound due to the five deuterium atoms, it can be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior. nih.gov This co-elution is advantageous as it helps to compensate for any variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification of clomiphene citrate and its degradation products.

A supplier of deuterated clomiphene compounds, including EnClomiphene (B195052) D10 Citrate salt and ZuClomiphene (B94539) D10 Citrate salt, notes their utility in bio-analytical research, such as bioequivalence studies, which underscores the value of these labeled compounds in quantitative analysis. daicelpharmastandards.com

The development of a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products. nih.govresearchgate.netjournalajocs.com The method must then be able to resolve the main drug peak from any of these newly formed peaks.

Interactive Data Table: Example Parameters for a Stability-Indicating HPLC Method for Clomiphene Citrate

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Water with 0.05% TFA (70:30 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | wisdomlib.org |

| Detection | UV at 245 nm | nih.gov |

| Internal Standard | This compound | Inferred |

| Linearity Range | 50-150 µg/mL | wisdomlib.org |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

Characterization of Degradation Pathways

Forced degradation studies are the cornerstone of characterizing the degradation pathways of a drug substance. journalajocs.com These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. By identifying the resulting degradation products, a comprehensive understanding of the drug's stability profile can be established.

For clomiphene citrate, forced degradation studies have revealed its susceptibility to degradation under various conditions. nih.gov It has been shown to degrade significantly in acidic and alkaline environments and to a lesser extent under oxidative and thermal stress. nih.gov

The degradation of this compound is expected to follow similar pathways to the unlabeled compound. However, the presence of deuterium atoms can lead to a kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond will be slower for the deuterated compound. wikipedia.org

The primary degradation products of clomiphene citrate that have been identified include those resulting from hydroxylation, N-oxidation, and N-de-ethylation. daicelpharmastandards.comresearchgate.net For instance, 4-Hydroxy Clomiphene and Clomiphene N-Oxide are known impurities and potential degradation products. daicelpharmastandards.com

The characterization of these degradation products is typically achieved using hyphenated techniques like LC-MS, which allows for the separation of the compounds by chromatography followed by their identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. The use of this compound can aid in these studies, not just as an internal standard, but also in elucidating fragmentation pathways by comparing the mass spectra of the labeled and unlabeled compounds.

Interactive Data Table: Summary of Clomiphene Citrate Forced Degradation Studies

| Stress Condition | Degradation Observed | Potential Degradation Products | Reference |

| Acid Hydrolysis (e.g., 1N HCl) | Significant Degradation | Two major and one minor degradation peaks observed. | nih.gov |

| Base Hydrolysis (e.g., 1N NaOH) | Highly Unstable | Three minor degradation peaks observed. | nih.gov |

| Oxidative (e.g., 3% H₂O₂) | Moderate Degradation | One major and one minor degradation product observed. | nih.gov |

| Thermal (e.g., 70°C) | Degradation observed in some studies. | An impurity peak was observed in one study. | gerpac.eu |

| Photolytic | Susceptible to degradation. | Formation of phenanthrene (B1679779) derivatives upon photolysis. | unr.edu.ar |

Investigative Applications in Drug Metabolism Research

Elucidating Metabolic Pathways Using Deuterated Probes

The use of deuterated compounds like rac-Clomiphene-d5 Citrate (B86180) offers a distinct advantage in tracing the metabolic fate of a drug. The mass difference introduced by the deuterium (B1214612) atoms allows for the clear differentiation of the parent compound and its metabolites from endogenous molecules, significantly reducing background interference in complex biological matrices.

In vitro systems are fundamental to early-stage drug metabolism research, providing a controlled environment to study enzymatic processes. Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and primary hepatocytes, which contain a broader range of metabolic enzymes and cofactors, are commonly employed. dls.comnih.govflinders.edu.aursc.org

When rac-Clomiphene-d5 Citrate is incubated with human liver microsomes, researchers can identify the primary oxidative metabolites formed. For instance, hydroxylation and N-dealkylation are known metabolic pathways for clomiphene. nih.govresearchgate.net The resulting deuterated metabolites, such as 4-hydroxyclomiphene-d5 and N-desethylclomiphene-d5, can be readily detected and quantified using mass spectrometry. The known metabolic pathways of clomiphene are primarily mediated by CYP enzymes, with CYP2D6 playing a significant role in its bioactivation. researchgate.net

Hepatocytes offer a more comprehensive model, capable of carrying out both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. In studies with hepatocytes, one could expect to observe the formation of glucuronide and sulfate (B86663) conjugates of the deuterated clomiphene metabolites. The clear mass signature of the deuterated core structure simplifies the identification of these conjugated products.

Table 1: Hypothetical In Vitro Metabolism of rac-Clomiphene-d5 Citrate in Human Liver Microsomes

| Analyte | Expected m/z (Monoisotopic Mass) | Metabolic Reaction | Key Enzymes |

| rac-Clomiphene-d5 | 410.2 | - | - |

| 4-Hydroxyclomiphene-d5 | 426.2 | Hydroxylation | CYP2D6, CYP3A4 |

| N-desethylclomiphene-d5 | 382.2 | N-dealkylation | CYP3A4, CYP2C9 |

Animal models are essential for understanding the in vivo metabolism and disposition of a drug. nih.govresearchgate.netnih.govjtgga.org Administration of rac-Clomiphene-d5 Citrate to preclinical species, such as rats or mice, allows for the comprehensive profiling of metabolites in various biological fluids and tissues, including plasma, urine, and feces.

The distinct isotopic signature of the administered compound enables researchers to track all drug-related material. This is particularly useful for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, studies have shown that clomiphene metabolites are primarily excreted in the feces. nih.gov By using the deuterated analog, the quantitative contribution of different excretion routes can be determined with high accuracy.

Identification and Characterization of Novel Metabolites

A significant challenge in drug metabolism studies is the identification of unknown metabolites, which may be present at low concentrations. The use of stable isotope-labeled compounds greatly facilitates this process. nih.govresearchgate.netnih.govresearchgate.netchemicalsknowledgehub.com

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for metabolite identification. dshs-koeln.dersc.orgresearchgate.netnih.govdshs-koeln.de When a mixture of rac-Clomiphene Citrate and its d5-labeled counterpart is administered or incubated, the resulting mass spectra will exhibit characteristic "doublet" peaks for the parent drug and each of its metabolites. This doublet, with a mass difference of 5 Da, serves as a clear indicator of a drug-related compound.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The fragmentation patterns of the unlabeled and deuterated metabolites are compared. A mass shift in a fragment ion corresponding to the deuterated portion of the molecule can help to pinpoint the site of metabolic modification. For example, if a fragment containing the ethyl group shows the 5 Da mass shift, it indicates that the modification has not occurred on that part of the molecule.

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical Novel Dihydroxylated Metabolite of Clomiphene-d5

| Ion | Unlabeled m/z | Deuterated (d5) m/z | Mass Shift (Da) | Interpretation |

| [M+H]+ | 438.18 | 443.21 | 5 | Parent ion pair confirms drug-related metabolite. |

| Fragment 1 | 366.15 | 371.18 | 5 | Fragmentation retains the deuterated core. |

| Fragment 2 | 72.08 | 72.08 | 0 | Loss of the unlabeled diethylaminoethyl side chain. |

The inherent mass difference between rac-Clomiphene-d5 Citrate and its metabolites is the cornerstone of this application. In a typical LC-MS analysis, the parent drug and its metabolites will elute at different retention times. By extracting ion chromatograms for the expected masses of the deuterated parent and its potential metabolites, a clear profile of the metabolic fate of the drug can be generated. This approach is highly specific and sensitive, allowing for the detection of metabolites that might otherwise be missed in the complex background of a biological sample. nih.gov

Deuterium Kinetic Isotope Effects (KIE) in Metabolic Transformations

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govnih.govresearchgate.netacs.orgnih.govwikipedia.org It is defined as the ratio of the rate of reaction of a light isotopologue (containing hydrogen) to the rate of reaction of a heavy isotopologue (containing deuterium) (kH/kD). A significant KIE (typically >2) is observed when the C-H bond is cleaved in the rate-determining step of the reaction.

In the context of clomiphene metabolism, which is largely mediated by CYP enzymes, the initial step often involves the abstraction of a hydrogen atom from the substrate. By comparing the rate of metabolism of rac-Clomiphene Citrate with that of rac-Clomiphene-d5 Citrate, researchers can determine if the C-H bond cleavage at the site of deuteration is rate-limiting.

For example, if deuteration is at a site of hydroxylation, and a significant KIE is observed, it provides strong evidence that the hydrogen abstraction at that position is a key step in the catalytic cycle of the CYP enzyme. This information is valuable for understanding the enzyme's mechanism of action and can have implications for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism. nih.govnih.gov The absence of a significant KIE might suggest that other steps in the enzymatic cycle, such as substrate binding or product release, are rate-limiting.

Principles of KIE in Enzyme-Catalyzed Reactions

The kinetic isotope effect (KIE) is a phenomenon observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the rate of a chemical reaction. This effect arises from the differences in the zero-point vibrational energies of bonds involving the lighter versus the heavier isotope. The bond to the heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

In the context of enzyme-catalyzed reactions, the KIE is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-limiting step of a metabolic pathway. The magnitude of the KIE is expressed as the ratio of the reaction rate with the light isotope (k_light) to the reaction rate with the heavy isotope (k_heavy):

KIE = k_light / k_heavy

A KIE value significantly greater than 1 (typically >1.5 for deuterium) is known as a primary KIE and indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. A smaller KIE (closer to 1) may suggest that the bond cleavage is not rate-limiting or that other steps in the catalytic cycle are slower.

The application of KIE in studying drug metabolism often involves the use of deuterated drug analogs. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen (¹H or H). The C-D bond is stronger than the C-H bond, and its cleavage is therefore slower. By comparing the rate of metabolism of a deuterated drug with its non-deuterated counterpart, researchers can infer whether the C-H bond cleavage is a critical, rate-limiting event in the metabolic transformation.

Investigating Rate-Limiting Steps in Clomiphene Metabolism

Clomiphene is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 playing significant roles. The main metabolic pathways include 4-hydroxylation and N-de-ethylation. The compound rac Clomiphene-d5 Citrate is a deuterated analog of clomiphene where the five hydrogen atoms on one of the ethyl groups attached to the nitrogen atom are replaced with deuterium. This specific isotopic labeling makes it an ideal tool for investigating the N-de-ethylation pathway.

The N-de-ethylation of clomiphene involves the enzymatic cleavage of a C-H bond on the ethyl group. By utilizing this compound, researchers can probe the kinetics of this specific metabolic step. If the cleavage of the C-H bond on the ethyl group is the rate-limiting step in the N-de-ethylation of clomiphene, then a significant primary kinetic isotope effect would be expected.

Hypothetical Research Findings:

While specific experimental data on the kinetic parameters of this compound metabolism is not widely available in the public domain, we can outline a hypothetical study to illustrate its application. In such a study, the rates of N-de-ethylation of both non-deuterated clomiphene and this compound would be measured in vitro using human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4).

The Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), would be determined for the formation of the N-desethylclomiphene metabolite from both substrates. The intrinsic clearance (CLint), calculated as Vmax/Km, is often used to compare the efficiency of metabolic pathways.

| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| rac Clomiphene Citrate | 500 | 10 | 50 |

| This compound | 250 | 10 | 25 |

In this hypothetical scenario, the Vmax for the deuterated compound is significantly lower than that of the non-deuterated clomiphene, while the Km remains unchanged. This would result in a lower intrinsic clearance for this compound.

Interpretation of Hypothetical Results:

The kinetic isotope effect on Vmax can be calculated as:

KIE (Vmax) = Vmax (Clomiphene) / Vmax (Clomiphene-d5) = 500 / 250 = 2.0

A KIE of 2.0 is a significant primary isotope effect, which would strongly suggest that the cleavage of the C-H bond on the ethyl group is the rate-limiting step in the N-de-ethylation of clomiphene catalyzed by the enzymes present in human liver microsomes.

Further studies could involve using specific recombinant CYP enzymes to pinpoint which enzyme is primarily responsible for this metabolic step and how the KIE varies between different isoforms.

| Enzyme | CLint (Clomiphene) (µL/min/pmol CYP) | CLint (Clomiphene-d5) (µL/min/pmol CYP) | KIE (CLint) |

|---|---|---|---|

| CYP3A4 | 80 | 38 | 2.1 |

| CYP2D6 | 15 | 14 | 1.1 |

The hypothetical data in Table 2 would indicate that CYP3A4 is the primary enzyme responsible for N-de-ethylation and that C-H bond cleavage is rate-limiting for this enzyme's activity on clomiphene. The negligible KIE for CYP2D6 would suggest that for this enzyme, another step in the catalytic cycle is the rate-determining one for this particular metabolic reaction.

Stereochemical Considerations in Analytical and Metabolic Research

Differential Analytical Behavior of Clomiphene Isomers (Zuclomiphene and Enclomiphene)

The structural similarity of zuclomiphene (B94539) and enclomiphene (B195052) presents significant challenges for analytical methods aiming to distinguish and quantify them accurately. Their differential behavior is most evident in chromatographic and mass spectrometric techniques.

Achieving baseline separation of zuclomiphene and enclomiphene is a complex task due to their geometric isomerism. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for their separation. dshs-koeln.deresearchgate.net The primary challenge lies in finding a stationary and mobile phase combination that provides sufficient selectivity to resolve the two isomers.

Methods have been developed using C18 reversed-phase columns with gradient elution, often involving a mobile phase of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov For instance, one UPLC method utilized an ACQUITY UPLC® BEH C18 column with a mobile phase of 5mM ammonium acetate in water (pH 4.0) and methanol (B129727), achieving retention times of approximately 7.0 minutes for zuclomiphene and 8.3 minutes for enclomiphene. Despite these advances, developing a robust method can be demanding, as even slight variations in chromatographic conditions can affect the resolution. Some older methods required large plasma volumes and post-column derivatization to achieve adequate detection limits.

| Technique | Column | Mobile Phase Composition | Result | Reference |

|---|---|---|---|---|

| UPLC | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Step-wise gradient of 0.1% formic acid in methanol and 0.1% formic acid in water | Successful separation of isomers and metabolites for analysis. | dshs-koeln.de |

| Rapid-Resolution LC | ZORBAX Eclipse plus C18 (100 mm x 2 mm, 1.8 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Achieved separation for quantification in human plasma. | nih.gov |

| UPLC | ACQUITY UPLC® BEH C18 (100 mm x 2.1 mm, 1.7µm) | 5mM ammonium acetate in water (pH 4.0) and methanol (28:62 v/v) | Retention times of ~7.0 min (Zuclomiphene) and ~8.3 min (Enclomiphene). |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the differentiation and quantification of clomiphene isomers, even with incomplete chromatographic separation. nih.gov While zuclomiphene and enclomiphene have the same molecular weight and will produce molecular ions with the same mass-to-charge ratio (m/z), they can sometimes be distinguished by their fragmentation patterns upon collision-induced dissociation in the mass spectrometer.

However, the most reliable method for quantification is to achieve chromatographic separation before detection. researchgate.net In this approach, the mass spectrometer serves as a highly sensitive and specific detector. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored for each isomer and their metabolites. dshs-koeln.denih.gov This technique provides excellent specificity and allows for very low limits of quantification, with one method reporting limits of 35 pg/ml for zuclomiphene and 7 pg/ml for enclomiphene in plasma. nih.gov The use of stable isotope-labeled internal standards, such as rac Clomiphene-d5 Citrate (B86180), is essential in LC-MS/MS analysis to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Stereoselective Metabolism Studies with rac Clomiphene-d5 Citrate

The two isomers of clomiphene not only have different pharmacological activities but also follow distinct metabolic pathways. dshs-koeln.de This stereoselective metabolism results in different pharmacokinetic profiles and the formation of unique metabolic products. Studies utilizing this compound as an internal standard have been instrumental in elucidating these complex, isomer-specific biotransformations. nih.govresearchgate.net

Both enclomiphene and zuclomiphene undergo extensive phase I metabolism, primarily through hydroxylation and N-dealkylation reactions. dshs-koeln.de However, the rates and products of these reactions differ significantly between the isomers. Research has identified several key metabolites, with some being specific to or preferentially formed from one of the isomers.

For example, (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene are major metabolites of enclomiphene and are potent estrogen receptor inhibitors. researchgate.net In contrast, zuclomiphene tends to persist longer in the body. researchgate.net The formation of phase I metabolites appears to follow different kinetics, with plasma levels of unchanged zuclomiphene being much higher than those of enclomiphene. dshs-koeln.de Furthermore, the subsequent phase II conjugation pathways also show stereospecificity; metabolites of zuclomiphene may preferentially undergo sulfation, while enclomiphene metabolites are more likely to be glucuronidated. dshs-koeln.de

| Parent Isomer | Metabolic Reaction | Metabolite | Reference |

|---|---|---|---|

| (E)-Clomiphene (Enclomiphene) | Hydroxylation | (E)-4-hydroxyclomiphene | researchgate.netresearchgate.net |

| (E)-Clomiphene (Enclomiphene) | N-desethylation | (E)-N-desethylclomiphene | researchgate.net |

| (E)-Clomiphene (Enclomiphene) | Hydroxylation & N-desethylation | (E)-4-hydroxy-N-desethylclomiphene | researchgate.net |

| (Z)-Clomiphene (Zuclomiphene) | Hydroxylation | (Z)-4-hydroxyclomiphene | researchgate.net |

| (Z)-Clomiphene (Zuclomiphene) | N-desethylation | (Z)-N-desethylclomiphene | researchgate.net |

| Both Isomers | N-oxidation | Clomiphene-N-oxide | nih.gov |

The stereoselective metabolism of clomiphene is driven by the specificity of the enzymes involved, primarily the cytochrome P450 (CYP) superfamily. researchgate.net Research using human liver microsomes and recombinant CYP enzymes has identified specific isoforms responsible for the biotransformation of each clomiphene isomer.

CYP2D6 has been identified as the major enzyme responsible for the formation of the pharmacologically active metabolites (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene from enclomiphene. researchgate.netnih.gov The activity of this enzyme is subject to significant genetic polymorphism, which can lead to interindividual variability in clomiphene response. nih.gov Other enzymes, such as CYP3A4 and to a lesser extent CYP1A2, are also involved in the metabolism of both isomers, particularly in N-desethylation pathways. researchgate.net The conversion of (Z)-clomiphene to (Z)-N-desethylclomiphene is also mediated by CYP3A4. researchgate.net This enzymatic differentiation underlies the distinct metabolic and pharmacokinetic profiles of zuclomiphene and enclomiphene.

| Enzyme | Isomer Substrate | Primary Metabolic Transformation | Reference |

|---|---|---|---|

| CYP2D6 | (E)-Clomiphene | Formation of (E)-4-hydroxyclomiphene (major pathway) | researchgate.netnih.gov |

| CYP3A4 | (E)-Clomiphene | Formation of (E)-N-desethylclomiphene | researchgate.net |

| CYP3A4 | (Z)-Clomiphene | Formation of (Z)-N-desethylclomiphene | researchgate.net |

| CYP1A2 | (E)-Clomiphene | Minor role in 4-hydroxylation | researchgate.net |

Methodological Advancements and Future Research Trajectories

Integration with High-Resolution Mass Spectrometry for Enhanced Specificity

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, designed to compensate for variations during sample preparation and analysis. clearsynth.comtexilajournal.comresearchgate.net The integration of rac-Clomiphene-d5 Citrate (B86180) with High-Resolution Mass Spectrometry (HRMS) represents a significant leap forward in analytical specificity.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high resolving power (≥25,000) and exceptional mass accuracy (error ≤ 1 ppm). researchgate.net This capability is critical for distinguishing the mass difference between the unlabeled analyte (rac-Clomiphene) and its deuterated d5 analogue with absolute certainty. The precise mass measurement effectively eliminates potential isobaric interferences from endogenous matrix components or metabolites that might have the same nominal mass, a challenge that can sometimes affect lower-resolution triple quadrupole instruments. researchgate.net

Studies quantifying clomiphene and its metabolites have successfully utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net While these methods are highly sensitive, the addition of high resolution offers an extra layer of confidence. For instance, HRMS can differentiate the analyte from its d5-internal standard not just by the integer mass difference of 5 Da, but by their exact masses measured to several decimal places. This enhanced specificity ensures that the detected signal for the internal standard is exclusively from the deuterated compound, leading to more accurate and reliable quantification of the target analyte. researchgate.net

| Technique | Key Advantage with Deuterated Standard | Typical Resolution | Primary Application |

|---|---|---|---|

| Triple Quadrupole (QqQ) MS/MS | High sensitivity and throughput in Multiple Reaction Monitoring (MRM) mode. nih.gov | Unit Mass Resolution | Routine quantitative bioanalysis. |

| High-Resolution MS (e.g., Orbitrap, TOF) | Exceptional specificity by resolving analyte from isobaric interferences. researchgate.net | >25,000 FWHM | Complex matrix analysis, metabolite identification, high-confidence quantification. |

Automation and Miniaturization in Bioanalytical Assays

The demand for higher throughput in clinical and pharmaceutical research has propelled the automation and miniaturization of bioanalytical workflows. wiley.com Assays involving rac-Clomiphene-d5 Citrate benefit significantly from these technologies, which reduce manual error, decrease sample and reagent consumption, and shorten turnaround times. nih.govnih.gov

Automation: Automated sample preparation is a key advancement. Systems utilizing robotic liquid handlers for Solid Phase Extraction (SPE) in 96-well plate formats are common. sigmaaldrich.comphenomenex.com This automates the entire process from cartridge conditioning and sample loading to washing and elution, ensuring high reproducibility. aurorabiomed.com A completely automated workflow, including cap-piercing for direct biofluid transfer and evaporation-free SPE, has been developed to eliminate manual intervention and potential exposure to biohazards. nih.gov Such systems are ideal for processing large batches of samples in regulated bioanalysis, where consistency is paramount. nih.gov

Miniaturization: The trend towards miniaturization is evident in the development of microfluidic systems and smaller sample volume requirements. wiley.com Techniques like dried blood spot (DBS) sampling are becoming more prevalent, reducing the invasiveness of sample collection. tecan.com Furthermore, the development of miniature mass spectrometers, combined with automated front-end systems like magnetic solid-phase extraction, points toward a future of portable, point-of-care therapeutic drug monitoring. nih.gov These miniaturized systems maintain high precision while significantly reducing the footprint and complexity of traditional LC-MS/MS setups. nih.gov

Regulatory Science Perspectives on Deuterated Analytical Reference Standards

The use of deuterated compounds like rac-Clomiphene-d5 Citrate as internal standards in regulated bioanalysis is strongly recommended by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govkcasbio.comnih.gov These agencies recognize that stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and other sources of variability in LC-MS assays. kcasbio.comnih.gov

However, the regulatory perspective also encompasses critical considerations regarding the quality and handling of these standards:

Isotopic Purity and Contamination: A primary concern is the presence of the unlabeled analyte as an impurity within the deuterated standard. tandfonline.com If present, this can contribute to the analyte's signal, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ). tandfonline.com Regulatory guidance emphasizes that reference standards should be of the highest possible purity, and manufacturers must provide a certificate of analysis detailing the isotopic purity and the percentage of any unlabeled material. tandfonline.comnih.gov

Stability of the Isotopic Label: The deuterium (B1214612) labels must be placed in positions on the molecule that are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.comsigmaaldrich.com Exchange can compromise the integrity of the standard and lead to inaccurate results. For rac-Clomiphene-d5 Citrate, the labels are typically on an ethyl group, which is a chemically stable position. acanthusresearch.com

Regulatory Acceptance: The EMA notes that over 90% of bioanalytical submissions incorporate SIL-IS. kcasbio.com The FDA provides specific guidance on evaluating internal standard response variability and emphasizes the need for robust, reliable methods, which are often best achieved with a SIL-IS. fda.govkcasbio.com Both agencies require that the analytical method be fully validated to ensure its accuracy and precision under the conditions of use. nih.goveuropa.eu

| Consideration | Regulatory Expectation / Best Practice | Potential Impact of Non-Compliance |

|---|---|---|

| Purity | Highest possible purity; Certificate of Analysis must specify isotopic purity and level of unlabeled analyte. tandfonline.com | Inaccurate quantification (overestimation) of the analyte. |

| Label Stability | Deuterium atoms must be on non-exchangeable positions. acanthusresearch.comsigmaaldrich.com | Loss of internal standard integrity, leading to erroneous results. |

| Method Validation | Full validation according to FDA and EMA guidelines is required. nih.goveuropa.eu | Rejection of study data by regulatory agencies. |

| Matrix Effects | SIL-IS should co-elute and track the analyte to compensate for ion suppression/enhancement. kcasbio.com | Imprecise and inaccurate data, especially with variable patient matrices. researchgate.net |

Q & A

Basic Research Questions

Q. How is rac Clomiphene-d5 Citrate synthesized, and what analytical techniques validate its structural integrity?

- Methodological Answer : Synthesis involves introducing deuterium at specific positions (e.g., five hydrogen atoms replaced with deuterium) to create a stable isotopologue. Characterization requires nuclear magnetic resonance (NMR) for deuterium placement verification and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 1217200-17-3 CAS registry number) . Purity is assessed via reverse-phase HPLC with UV detection, comparing retention times and peak areas against non-deuterated standards. Quantitative validation uses calibration curves (0.5–200 µg/mL) with triplicate measurements to ensure linearity (r ≥ 0.999) .

Q. What standardized protocols ensure reproducible quantification of this compound in biological samples?

- Methodological Answer : Sample preparation for matrices like eggs or urine involves homogenization, solvent extraction (e.g., acetonitrile), and solid-phase extraction (SPE) using Chromabond® HLB cartridges. Deuterated internal standards (e.g., clomiphene-d5 citrate) are added to correct for recovery variations. Quantification employs HPLC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 598 → 598 for parent and product ions) . Method validation includes spike-recovery experiments (70–120% recovery) and inter-day precision assessments (RSD < 15%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isomer ratios (E/Z) of this compound across experimental models?

- Methodological Answer : Isomer ratios are sensitive to extraction conditions (e.g., pH, solvent polarity) and chromatographic parameters. To address variability:

- Optimize HPLC conditions using chiral columns (e.g., polysaccharide-based) and mobile phases with additives like formic acid to enhance peak resolution .

- Validate isomer stability via time-course studies under storage conditions (−20°C vs. room temperature).

- Cross-reference results with orthogonal techniques (e.g., circular dichroism spectroscopy) to confirm isomer assignments .

Q. What experimental designs are optimal for studying phase-I metabolites of this compound in in vivo models?

- Methodological Answer :

- Dose Selection : Microdose studies (e.g., 0.1 mg/kg) minimize pharmacological effects while enabling metabolite detection via high-sensitivity LC-MS/MS .

- Sample Collection : Time-series sampling (e.g., 0–72 hours post-administration) captures metabolite kinetics. Hydrolysis with β-glucuronidase (E. coli-derived) isolates aglycone metabolites .

- Data Interpretation : Use HRMS to identify hydroxylated metabolites (e.g., m/z shifts corresponding to +16 or +32 Da) and MS/MS fragmentation patterns to differentiate structural isomers .

Q. How should researchers design factorial experiments to assess interactions between this compound and co-administered drugs?

- Methodological Answer :

- Factorial Design : Employ a 2×2 design to test main effects (e.g., clomiphene vs. control) and interactions (e.g., clomiphene + tamoxifen). Include negative/positive controls .

- Endpoint Selection : Measure biomarkers (e.g., estrogen receptor binding affinity) and pharmacokinetic parameters (C~max~, AUC) .

- Statistical Power : Use power analysis (α = 0.05, β = 0.20) to determine sample size. Account for batch effects via randomized block designs .

Data Analysis & Reproducibility

Q. What statistical approaches reconcile conflicting pharmacokinetic data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., LactMed, PubMed) and adjust for covariates (e.g., dosing regimen, species differences) using mixed-effects models .

- Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots. Apply Bland-Altman analysis to assess inter-laboratory variability .

Q. How can researchers ensure cross-platform reproducibility of this compound quantification?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) with documented purity (e.g., TRC C587027) .

- Interlaboratory Trials : Participate in proficiency testing programs, sharing harmonized protocols for extraction, instrumentation (e.g., LC-MS/MS parameters), and data reporting .

Ethical & Regulatory Considerations

Q. What ethical frameworks guide the use of this compound in preclinical studies?

- Methodological Answer :

- Animal Welfare : Follow ARRIVE 2.0 guidelines for humane endpoints and sample size justification. Obtain institutional animal care committee approval .

- Data Transparency : Publish negative results and methodological details (e.g., SPE cartridges, MS parameters) in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.